Cas no 22607-51-8 (5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one)
![5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one structure](https://ja.kuujia.com/scimg/cas/22607-51-8x500.png)
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one 化学的及び物理的性質
名前と識別子
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- 5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one
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- MDL: MFCD24690709
- インチ: 1S/C9H11NO/c11-9-5-1-2-6-10-7-3-4-8(9)10/h3-4,7H,1-2,5-6H2
- InChIKey: SZJMQCSQGXDGII-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=CC=CN2CCCC1
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22515-1g |
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one |
22607-51-8 | 97% | 1g |
¥12759.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22515-5g |
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one |
22607-51-8 | 97% | 5g |
¥21009.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1188341-1g |
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one |
22607-51-8 | 97% | 1g |
$1155 | 2024-07-19 | |
eNovation Chemicals LLC | Y1188341-5g |
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one |
22607-51-8 | 97% | 5g |
$1650 | 2024-07-19 | |
1PlusChem | 1P01WK8G-5g |
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one |
22607-51-8 | ≥97% | 5g |
$2081.00 | 2024-05-24 | |
1PlusChem | 1P01WK8G-250mg |
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one |
22607-51-8 | ≥97% | 250mg |
$749.00 | 2024-05-24 | |
eNovation Chemicals LLC | Y1188341-0.1g |
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one |
22607-51-8 | 97% | 0.1g |
$660 | 2025-02-21 | |
eNovation Chemicals LLC | Y1188341-5g |
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one |
22607-51-8 | 97% | 5g |
$1650 | 2025-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22515-250mg |
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one |
22607-51-8 | 97% | 250mg |
¥7429.0 | 2024-07-18 | |
Aaron | AR01WKGS-250mg |
7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one |
22607-51-8 | 97% | 250mg |
$491.00 | 2025-02-12 |
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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7. Book reviews
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-oneに関する追加情報
5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one: A Comprehensive Overview
The compound with CAS No. 22607-51-8, known as 5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azepinones and is characterized by its unique bicyclic structure. The pyrroloazepinone framework has been extensively studied due to its potential applications in drug discovery and material science.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one. One notable approach involves the use of catalytic asymmetric synthesis techniques to construct the complex bicyclic system. These methods not only enhance the efficiency of synthesis but also provide access to enantiomerically enriched products, which are crucial for pharmacological studies.
The structural uniqueness of pyrroloazepinone derivatives lies in their ability to adopt various conformations that can interact with biological targets. Recent studies have demonstrated that 5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one exhibits potent activity against certain enzymes and receptors. For instance, research published in *Nature Communications* highlighted its potential as a modulator of G-protein coupled receptors (GPCRs), a class of proteins critical for cellular signaling.
In addition to its pharmacological significance, pyrroloazepinone compounds have found applications in materials science. Their rigid bicyclic structure makes them suitable candidates for constructing advanced materials with tailored mechanical and electronic properties. For example, researchers at the University of California have utilized this compound as a building block for designing self-healing polymers with enhanced durability.
The study of 5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one has also shed light on its photochemical properties. Experiments conducted under UV irradiation revealed that the compound undergoes reversible photoisomerization, a property that could be harnessed in optoelectronic devices. This dual functionality—biological activity and material applicability—underscores the versatility of this compound.
Looking ahead, ongoing research is focused on optimizing the synthesis of pyrroloazepinone derivatives to improve their bioavailability and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into their therapeutic potential. Furthermore, advancements in computational chemistry are enabling researchers to predict the behavior of these compounds in complex biological systems with greater accuracy.
In conclusion,5,6,7,8-Tetrahydro-9H-pyrrolo[1
22607-51-8 (5,6,7,8-Tetrahydro-9H-pyrrolo[1,2-a]azepin-9-one) 関連製品
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